molecular formula C21H20O11 B1677486 Orientin CAS No. 28608-75-5

Orientin

Cat. No. B1677486
CAS RN: 28608-75-5
M. Wt: 448.4 g/mol
InChI Key: PLAPMLGJVGLZOV-UHFFFAOYSA-N
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In Vivo

In vivo studies of orientin have focused on its antioxidant, anti-inflammatory, and anti-cancer activities. Studies have shown that this compound can reduce oxidative stress in mice, reduce inflammation in rats, and inhibit the growth of cancer cells in mice.

In Vitro

In vitro studies of orientin have focused on its antioxidant, anti-inflammatory, and anti-cancer activities. Studies have shown that this compound can scavenge free radicals, reduce inflammation, and inhibit the growth of cancer cells in cell culture.

Biological Activity

Orientin has been found to have antioxidant, anti-inflammatory, and anti-cancer activities. It has also been found to have antiviral, antifungal, and antibacterial activities.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, reduce lipid peroxidation, and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The main advantage of using orientin in lab experiments is its low toxicity. Studies have shown that this compound is non-toxic to mice and rats, and it has been found to be safe for human consumption. The main limitation of using this compound in lab experiments is its low bioavailability. Studies have shown that this compound has poor absorption in the body, and it is rapidly metabolized and excreted.

Future Directions

The potential health benefits of orientin are still largely unknown, and there is a need for further research to explore its therapeutic potential. Future research should focus on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential therapeutic applications. Additionally, future research should focus on the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs. Other potential future directions for this compound research include exploring its potential as an anti-aging agent, investigating its effects on the immune system, and exploring its potential as an anti-inflammatory agent.

Safety and Hazards

Orientin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Orientin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the levels of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-α . This compound also increases the level of interleukin-10, an anti-inflammatory cytokine . These interactions highlight its potential in modulating inflammatory responses and oxidative stress.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocellular carcinoma cells, this compound inhibits proliferation and migration by suppressing the activation of the NF-κB signaling pathway . Additionally, this compound induces mitochondrial intrinsic apoptosis in colorectal cancer cells, thereby interrupting cell proliferation and inflammatory signaling pathways . These effects demonstrate this compound’s potential in cancer treatment by influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces mitochondrial intrinsic apoptosis in colorectal cancer cells by interrupting cell proliferation and inflammatory signaling pathways . This compound also modulates key signaling pathways such as PTEN/PI3/Akt and Wnt/β-catenin, which are linked to cancer progression . Furthermore, this compound inhibits the NF-κB signaling pathway in hepatocellular carcinoma cells, reducing cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound exhibits a time-dependent inhibitory effect on the proliferation of hepatocellular carcinoma cells . Additionally, this compound’s stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving colorectal cancer, this compound has shown dose-dependent intracellular reactive oxygen species generation . Higher doses of this compound have been associated with increased pro-apoptotic effects and reduced tumor growth . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall therapeutic efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It modulates the Nrf2-ARE pathway, leading to the production of antioxidant enzymes such as heme oxygenase-1, superoxide dismutase, catalase, and glutathione peroxidase . These enzymes help scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, this compound influences the PI3K/Akt and JNK-ERK1/2 pathways, which are crucial for cellular energy regulation and survival .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with glucose transporters and insulin signaling pathways to enhance substrate metabolism in liver cells . This compound’s ability to improve glucose and palmitate uptake highlights its potential in regulating cellular energy homeostasis and metabolic function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize in mitochondria, where it exerts protective effects against oxidative stress and mitochondrial dysfunction . This localization is essential for its role in modulating mitochondrial autophagy and preventing apoptosis in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Orientin can be synthesized through various methods, including high-performance liquid chromatography (HPLC) and preparative high-performance liquid chromatography (PHPLC). One method involves the use of AB-8 resin-based column chromatography followed by PHPLC, using a mobile phase consisting of methyl alcohol-water with 0.3% acetic acid . The flow rate is maintained at 5 mL/min, and the column temperature is kept at 20°C .

Industrial Production Methods

In industrial settings, this compound is often extracted from natural sources such as bamboo leaves. The extraction process involves macroporous resin column chromatography and preparative high-performance liquid chromatography . This method ensures high purity and yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Orientin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with antioxidants, limiting the activation of phase 1 enzymes and inducing mitochondrial intrinsic apoptosis in cancer cells .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide (TBHP) and thapsigargin (TG). These reagents are used to study the oxidative stress response and endoplasmic reticulum stress elimination .

Major Products Formed

The major products formed from the reactions involving this compound include various metabolites that exhibit anti-inflammatory and antioxidant properties. These metabolites play a crucial role in maintaining cellular homeostasis and preventing oxidative damage .

Comparison with Similar Compounds

Orientin is often compared with other flavonoids such as luteolin, apigenin, and isothis compound. While all these compounds exhibit antioxidant and anti-inflammatory properties, this compound is unique due to its higher solubility and bioavailability . Similar compounds include:

This compound’s unique properties make it a valuable compound for various scientific and industrial applications.

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAPMLGJVGLZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Orientin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

28608-75-5
Record name Orientin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

265 - 267 °C
Record name Orientin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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